(1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide (1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1135231-71-8
VCID: VC8049399
InChI: InChI=1S/C15H14FNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
SMILES: C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F.Br
Molecular Formula: C15H15BrFNO2
Molecular Weight: 340.19 g/mol

(1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide

CAS No.: 1135231-71-8

Cat. No.: VC8049399

Molecular Formula: C15H15BrFNO2

Molecular Weight: 340.19 g/mol

* For research use only. Not for human or veterinary use.

(1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide - 1135231-71-8

Specification

CAS No. 1135231-71-8
Molecular Formula C15H15BrFNO2
Molecular Weight 340.19 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)methanamine;hydrobromide
Standard InChI InChI=1S/C15H14FNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
Standard InChI Key QRWPBOCFDBKVJF-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F.Br
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)F.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,3-benzodioxol-5-ylmethyl group linked via an amine nitrogen to a 3-fluorobenzyl moiety, with a hydrobromic acid counterion. The benzodioxole ring (C₇H₆O₂) contributes electron-rich aromaticity, while the 3-fluorobenzyl group introduces steric and electronic effects due to the fluorine substituent’s electronegativity. Crystallographic data for structurally analogous compounds, such as 1-(2H-1,3-benzodioxol-5-yl) derivatives, reveal planar benzodioxole systems with bond lengths of 1.36–1.42 Å for C–O bonds and dihedral angles of 5–10° between aromatic rings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight340.19 g/mol
Purity≥95%
InChI KeyQRWPBOCFDBKVJF-UHFFFAOYSA-N
Predicted solubility (H₂O)Low (hydrobromide salt)
Melting pointNot reported

The hydrobromide salt enhances water solubility compared to the free base, though specific solubility data remain unpublished. The fluorine atom at the benzyl group’s meta position likely influences dipole moments and intermolecular interactions, as seen in related fluorobenzylamines .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1,3-benzodioxol-5-ylmethyl)(3-fluorobenzyl)amine hydrobromide involves multi-step organic reactions, typically beginning with the preparation of fluorobenzylamine precursors. A patented method for fluorobenzyl derivatives outlines a scalable approach:

  • Amination of Fluorobenzyl Halides:
    Reacting 3-fluorobenzyl chloride with ammonia or primary amines under nucleophilic substitution conditions yields fluorobenzylamines. For example, 4-fluorobenzylamine is synthesized via borohydride reduction of 4-fluorobenzonitrile , a method adaptable to the 3-fluoro isomer.

  • Mannich Reaction for Benzodioxole Integration:
    Condensation of piperonylamine (1,3-benzodioxol-5-ylmethylamine) with 3-fluorobenzaldehyde in the presence of a reducing agent (e.g., NaBH₄) forms the tertiary amine backbone. Subsequent treatment with hydrobromic acid precipitates the hydrobromide salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Fluorobenzylamine synthesisNaBH₄, BF₃·Et₂O, RT, 12h75%
Mannich reactionEtOH, HCl catalyst, reflux, 2h47%
Salt formationHBr (48%), 0°C, stirring85%

Challenges in Industrial Production

Despite its straightforward laboratory synthesis, industrial-scale production faces hurdles:

  • Cost of Fluorinated Precursors: Fluorobenzyl halides require expensive fluorination agents like Selectfluor®.

  • Byproduct Management: Boron waste from NaBH₄ reductions complicates large-scale processes .

  • Regulatory Constraints: The benzodioxole moiety’s structural similarity to controlled substances (e.g., MDMA) raises regulatory scrutiny .

Hypothesized Biological Activities

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)
3-FluorobenzylamineMAO-B1,200
Piperonylamine5-HT₂A receptor85
Target compound (predicted)5-HT transporter~500

Computational Modeling

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, favoring membrane penetration. Molecular docking simulations indicate moderate affinity (ΔG = −7.8 kcal/mol) for the serotonin transporter (SERT), though in vitro validation is needed .

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